Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711273
InChI: InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)7-5-6-10(11,2)3/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17711273

Molecular Formula: C11H18O3

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate -

Specification

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
IUPAC Name ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Standard InChI InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)7-5-6-10(11,2)3/h8H,4-7H2,1-3H3
Standard InChI Key XBXJBCNAXQWBFX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2(O1)CCCC2(C)C

Introduction

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the family of spiro compounds, which are defined by two rings sharing a single atom, typically carbon. The presence of a carboxylate functional group classifies it as an ester, contributing to its reactivity and potential applications in various scientific domains.

Synthesis and Production

The synthesis of Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves several key steps in laboratory settings. Industrial production may utilize continuous flow reactors and advanced purification techniques such as distillation or crystallization to optimize yields and purity.

Applications

This compound has diverse applications across various fields, including:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex molecules due to its unique structural properties.

  • Medicinal Chemistry: The spirocyclic structure allows it to interact with specific biological targets, potentially modulating enzyme or receptor activity.

Comparison with Similar Compounds

Compound NameMolecular WeightCAS NumberUnique Features
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate198.26 g/mol1522798-62-4Spirocyclic structure with carboxylate ester
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate198.26 g/mol1603272-59-8Features methyl and ethyl groups, similar spirocyclic structure
Ethyl 2-vinyl-1-oxaspiro[2.4]heptane-2-carboxylate196.24 g/molN/AContains a vinyl group, different reactivity profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator